2-(4-amino-1H-1,2,3-triazol-1-yl)acetonitrile
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Overview
Description
2-(4-amino-1H-1,2,3-triazol-1-yl)acetonitrile is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agrochemistry, and materials science. The presence of the triazole ring imparts unique properties to the compound, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-1H-1,2,3-triazol-1-yl)acetonitrile typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it an efficient and widely used method .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave irradiation has also been explored to accelerate the reaction rate and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-1H-1,2,3-triazol-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can have enhanced biological activities and improved chemical properties .
Scientific Research Applications
2-(4-amino-1H-1,2,3-triazol-1-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and materials.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: It has shown promise in the development of new drugs, particularly as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of 2-(4-amino-1H-1,2,3-triazol-1-yl)acetonitrile involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions with biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to chelate metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- 1,2,4-triazole-containing scaffolds
- 1,2,3-triazole hybrids with amine-ester functionality
Uniqueness
2-(4-amino-1H-1,2,3-triazol-1-yl)acetonitrile stands out due to its unique triazole ring structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Properties
Molecular Formula |
C4H5N5 |
---|---|
Molecular Weight |
123.12 g/mol |
IUPAC Name |
2-(4-aminotriazol-1-yl)acetonitrile |
InChI |
InChI=1S/C4H5N5/c5-1-2-9-3-4(6)7-8-9/h3H,2,6H2 |
InChI Key |
BCLKHZADJPIMSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN1CC#N)N |
Origin of Product |
United States |
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